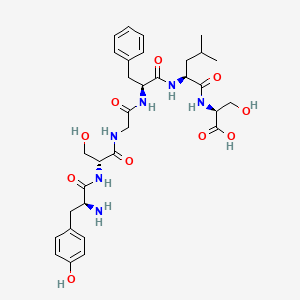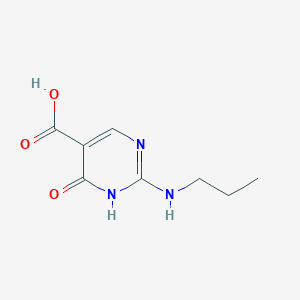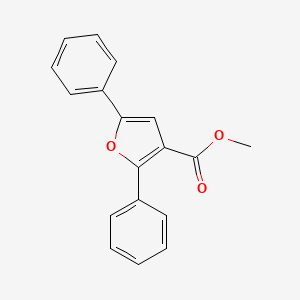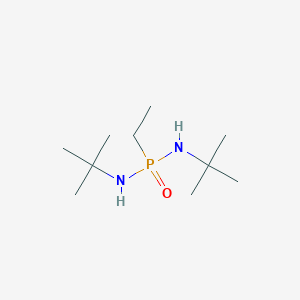![molecular formula C11H11ClN2O2 B14406984 3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-09-8](/img/structure/B14406984.png)
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Métodos De Preparación
The synthesis of 3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-chloropyridine with 2-amino-4-methylpyrimidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family. Some similar compounds include:
2-Methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is used as an intermediate in the synthesis of pharmaceuticals and has distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .
Propiedades
Número CAS |
88405-09-8 |
|---|---|
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
3-chloro-2-ethoxy-8-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-5-4-7(2)6-8(14)13-10/h4-6H,3H2,1-2H3 |
Clave InChI |
QSIPRKUBZQGELN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)N2C=CC(=CC2=N1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)


![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)

![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)




